molecular formula C20H16N4 B14501852 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline CAS No. 63752-66-9

8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline

Katalognummer: B14501852
CAS-Nummer: 63752-66-9
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: KNXGCUCSRUBVMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a cyclohepta[b]quinoxaline core with a phenyldiazenyl group and a methyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. One common method includes the use of ultrasound irradiation in an aqueous medium, which promotes the formation of the quinoxaline ring without the need for a catalyst . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is often emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound .

Wirkmechanismus

The mechanism of action of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyldiazenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .

Eigenschaften

CAS-Nummer

63752-66-9

Molekularformel

C20H16N4

Molekulargewicht

312.4 g/mol

IUPAC-Name

(8-methyl-1H-cyclohepta[b]quinoxalin-6-yl)-phenyldiazene

InChI

InChI=1S/C20H16N4/c1-14-11-12-18-20(22-17-10-6-5-9-16(17)21-18)19(13-14)24-23-15-7-3-2-4-8-15/h2-8,10-13H,9H2,1H3

InChI-Schlüssel

KNXGCUCSRUBVMX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C2C(=NC3=CC=CCC3=N2)C(=C1)N=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.